Cas no 93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline)

5-\u200bChloro-\u200b2-\u200bphenoxyaniline structure
93-67-4 structure
Nombre del producto:5-\u200bChloro-\u200b2-\u200bphenoxyaniline
Número CAS:93-67-4
MF:C12H10ClNO
Megavatios:219.666902065277
MDL:MFCD00025217
CID:34713
PubChem ID:87561285

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Propiedades químicas y físicas

Nombre e identificación

    • 5-Chloro-2-phenoxyaniline
    • 2-Amino-4-chlorophenyl phenyl ether
    • 2-Amino-4-chloro-diphenylether
    • 2-Amino-4-chlorodiphenyl Ether
    • 5-​Chloro-​2-​phenoxyaniline
    • 5-Chloro-2-phenoxyphenylamine
    • 2-phenoxy-5-chloro-aniline
    • 4-Chlor-2-aminodiphenylether
    • 4-chloro-2-aminodiphenylether
    • 5-Chlor-2-phenoxy-anilin
    • 5-chloro-2-phenoxy-aniline
    • 5-chloro-2-phenoxybenzenamine
    • 5-Chloro-2-phenoxybenzenamine (ACI)
    • Aniline, 5-chloro-2-phenoxy- (6CI, 7CI, 8CI)
    • 1-Amino-5-chloro-2-phenoxybenzene
    • 4-Chloro-2-aminodiphenyl ether
    • NSC 59759
    • 5-chloro-2-phenoxy-phenylamine
    • MFCD00025217
    • NSC59759
    • SCHEMBL307310
    • Z57100246
    • AKOS000120982
    • NSC-59759
    • AS-58399
    • Benzenamine, 5-chloro-2-phenoxy-
    • MLS000087747
    • CHEMBL1240673
    • 66SM796MDB
    • DTXSID70239224
    • SR-01000423537-1
    • NS00002492
    • 2-Amino-4-chlorophenyl phenyl ether, 97%
    • Q27895415
    • 93-67-4
    • Aniline, 5-chloro-2-phenoxy-
    • HMS2464D10
    • 2-Amino-4-chlorodiphenylether
    • EINECS 202-266-5
    • CCG-105710
    • UNII-66SM796MDB
    • W-100234
    • DTXCID90161715
    • SR-01000423537
    • BDBM50326330
    • A26499
    • Oprea1_064181
    • CS-W010468
    • EC 202-266-5
    • A2222
    • SMR000023968
    • STK397803
    • F19160
    • 5-\u200bChloro-\u200b2-\u200bphenoxyaniline
    • MDL: MFCD00025217
    • Renchi: 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
    • Clave inchi: SXEBHIMOUHBBOS-UHFFFAOYSA-N
    • Sonrisas: ClC1C=C(N)C(OC2C=CC=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 219.045092g/mol
  • Carga superficial: 0
  • XLogP3: 3.1
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 219.045092g/mol
  • Masa isotópica única: 219.045092g/mol
  • Superficie del Polo topológico: 35.2Ų
  • Recuento de átomos pesados: 15
  • Complejidad: 194
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White solid
  • Denso: 1.2600
  • Punto de fusión: 41.0 to 45.0 deg-C
  • Punto de ebullición: 192°C/12mmHg(lit.)
  • Punto de inflamación: >110 ºC
  • índice de refracción: 1.627
  • PSA: 35.25000
  • Logp: 4.29570
  • FEMA: 3709
  • Disolución: Soluble in ethanol \ ether \ benzene and glacial acetic acid

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Nivel de peligro:IRRITANT

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Datos Aduaneros

  • Código HS:2922299090
  • Datos Aduaneros:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-\u200bChloro-\u200b2-\u200bphenoxyaniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
C375025-100g
5-\u200bChloro-\u200b2-\u200bphenoxyaniline
93-67-4
100g
$ 170.00 2022-04-28
TRC
C375025-500g
5-​Chloro-​2-​phenoxyaniline
93-67-4
500g
$385.00 2023-05-18
abcr
AB261258-5g
2-Amino-4-chlorodiphenyl ether; .
93-67-4
5g
€83.40 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801277-25g
2-Amino-4-chlorophenyl phenyl ether
93-67-4 97%
25g
¥168.00 2022-09-29
Fluorochem
227943-25g
5-Chloro-2-phenoxyaniline
93-67-4 95%
25g
£63.00 2022-02-28
abcr
AB261258-5 g
2-Amino-4-chlorodiphenyl ether; .
93-67-4
5g
€81.90 2023-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801277-100g
2-Amino-4-chlorophenyl phenyl ether
93-67-4 97%
100g
¥580.00 2022-01-11
Fluorochem
227943-5g
5-Chloro-2-phenoxyaniline
93-67-4 95%
5g
£23.00 2022-02-28
TRC
C375025-50000mg
5-​Chloro-​2-​phenoxyaniline
93-67-4
50g
$178.00 2023-05-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2222-25G
2-Amino-4-chlorodiphenyl Ether
93-67-4 >98.0%(GC)
25g
¥150.00 2024-04-15

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Substituted dibenzoxazepines or dibenothiazepines and their use as prostaglandin E2 antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Urea derivatives and their use
, European Patent Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Diglyme ,  Polyethylene glycol ;  0.5 h, rt → 100 °C
1.2 Reagents: Sodium hydroxide ;  100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C
1.3 Catalysts: Carbon ,  Iron chloride (FeCl3) Solvents: Ethanol ,  Water ;  120 min, rt → reflux
1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol ,  Water ;  220 min, reflux; reflux → 40 °C
1.5 Reagents: Water ;  40 °C → 20 °C
Referencia
A process for preparing amino-containing aromatic ethers
, China, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  70 psi, rt
Referencia
Synthesis and evaluation of antipsychotic activity of 11-(4-aryl-1-piperazinyl)dibenz[b,f][1,4]oxazepines and their 8-chloro analogues
Wagh, B. S.; Patil, B. P.; Jain, M. S.; Harak, S. S.; Wagh, S. B., Heterocyclic Communications, 2007, 13(2-3), 165-172

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Magnesium Solvents: Water ;  rt → 100 °C; 0.5 h, 95 - 100 °C; 100 °C → 70 °C
1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C
1.3 Reagents: Iron ;  90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C
Referencia
Preparation of polar brilliant red B
Han, Xiaobin; Liu, Xidong, Pige Huagong, 2007, 24(3), 14-17

Synthetic Routes 6

Condiciones de reacción
Referencia
Reduction of aromatic nitro compounds
, Japan, , ,

Synthetic Routes 7

Condiciones de reacción
Referencia
Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections
, United States, , ,

Synthetic Routes 8

Condiciones de reacción
Referencia
Preparation of 2-, 3-, 5-, 8-, 10- and/or 11-substituted dibenzoxazepine compounds, pharmaceutical compositions and methods for treating pain
, United States, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  3 h, 70 psi, rt
Referencia
Preparation of 8-chloro-11-(1-piperazinyl)-dibenz[b,f][1,4]oxazepines as antipsychotic agents
, India, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: 1-Butanol ;  heated
1.2 Solvents: 1-Butanol ;  1 h, heated
1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ;  8 h, 90 - 100 °C
Referencia
Effective method of synthesis of 2-aryloxy-5-chloro-aminobenzene
Liu, Jingzi; Shi, Dabin; Wang, Yuliang; Chen, Shuhua, Xinan Shifan Daxue Xuebao, 2006, 31(6), 84-86

Synthetic Routes 11

Condiciones de reacción
Referencia
Preparations of ω-aminosubstituted-acetamidodiphenyl ether derivatives and their pharmacological actions
Hamada, Yoshiki; Sugiura, Michiharu; Nishina, Takashi; Araki, Kazunori; Horigome, Kazutoshi; et al, Yakugaku Zasshi, 1978, 98(12), 1597-606

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 5 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction
Song, Lina; Tian, Xianhai ; Farshadfar, Kaveh; Shiri, Farshad; Rominger, Frank; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referencia
Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referencia
Antiviral compounds, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Stannous chloride
Referencia
Synthesis of 2-chloro- and 1,4,8-trichlorodibenzofuran and their effects on the growth of mice and on the liver microsomal drug metabolizing enzyme systems of rats
Saeki, Seitaro; Ozawa, Naoki; Yoshimura, Hidetoshi, Fukuoka Igaku Zasshi, 1977, 68(3), 96-103

Synthetic Routes 16

Condiciones de reacción
Referencia
New spermine and spermidine derivatives as potent inhibitors of Trypanosoma cruzi trypanothione reductase
Bonnet, Beatrice; Soullez, David; Davioud-Charvet, Elisabeth; Landry, Valerie; Horvath, Dragos; et al, Bioorganic & Medicinal Chemistry, 1997, 5(7), 1249-1256

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrazine hydrate (1:1) ,  Ferric chloride hexahydrate Solvents: Ethanol ,  Water ;  2 h, pH 7.3, 80 - 90 °C; 3 h, 80 - 90 °C
Referencia
Process for preparation of 2-amino-4-chlorodiphenyl ether
, China, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: D-Glucopyranose, oligomeric, decyl octyl glycosides ;  100 °C → 120 °C; 240 min, 120 °C; 120 °C → 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide ,  Sodium aluminate Solvents: Ethanol ,  Water ;  60 °C → reflux; 220 min, reflux
Referencia
Synthesis of 5-chloro-2-phenoxy aniline and Beta molecular sieve used for the same
, China, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Palladium Solvents: Ethanol ;  12 h, 60 psi, rt
Referencia
Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts
Yi, Zi-Qi; Deng, Bo-Wen; Chen, Fei; He, Yan-Mei; Fan, Qing-Hua, New Journal of Chemistry, 2023, 47(24), 11492-11497

Synthetic Routes 20

Condiciones de reacción
Referencia
Aminodiphenyl ethers
, German Democratic Republic, , ,

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Raw materials

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-67-4)5-\u200bChloro-\u200b2-\u200bphenoxyaniline
A26489
Pureza:99%
Cantidad:100g
Precio ($):153.0